1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide
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Overview
Description
1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide, also known as this compound, is a useful research compound. Its molecular formula is C21H21IN2S and its molecular weight is 460.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Carbocyanines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N2S.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIKCIXFYVKSDD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15941-82-9 |
Source
|
Record name | Quinolinium, 1-ethyl-4-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15941-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: How does DEQTC compare to Thiazole Orange (TO) in terms of nucleic acid staining for reticulocyte analysis?
A: DEQTC demonstrates comparable results to TO in flow cytometric evaluation of reticulocytes []. This suggests that DEQTC interacts with nucleic acids similarly to TO, allowing for effective differentiation of reticulocytes from mature red blood cells. While the exact mechanism is not detailed in the provided abstract, both dyes likely function through a combination of intercalation between nucleic acid base pairs and electrostatic interactions with the negatively charged phosphate backbone.
Q2: What is the main advantage of using DEQTC over TO for nucleic acid staining?
A: The primary advantage of DEQTC lies in its cost-effectiveness []. The abstract highlights that DEQTC is commercially available at a lower cost compared to TO, making it a potentially more accessible option for research and clinical laboratories.
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